molecular formula C19H23N3O4S B2531511 (2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034296-76-7

(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2531511
CAS RN: 2034296-76-7
M. Wt: 389.47
InChI Key: SSLPOBVHUXFGLH-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

The complex molecular structure of (2,5-Dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone suggests potential applications in chemical synthesis and pharmaceutical research. Chemical reactions involving compounds with similar structures have shown diverse reactivity patterns, such as addition reactions and cyclization leading to the formation of fused ring systems and heterocyclic compounds. For instance, reactions of compounds with dimethyl hex-2-en-1-yne-1,6-dioate and dimethyl penta-2,3-diene-1,5-dioate with nucleophilic centers have led to the synthesis of γ-lactams, thiazinone derivatives, and fused pyrimidones, indicating a broad range of synthetic possibilities for complex organic molecules (Acheson & Wallis, 1982).

Biological Activity

Compounds with structural similarities to (2,5-Dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone have been investigated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, derivatives derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antitubercular and Antifungal Activities

Novel derivatives, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been synthesized and evaluated for their antitubercular and antifungal activities, demonstrating the potential of complex organic molecules in addressing infectious diseases. Some compounds in this category displayed significant activity, suggesting the value of exploring the therapeutic applications of similar compounds (Syed et al., 2013).

Molecular Interaction Studies

Understanding the molecular interactions of complex compounds with biological targets is crucial for drug development. Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the binding interactions with cannabinoid receptors, demonstrating the importance of molecular structure in determining biological activity and receptor affinity (Shim et al., 2002).

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-12-16(14(2)26-13)19(23)21-10-8-15(9-11-21)22-18-7-5-4-6-17(18)20(3)27(22,24)25/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLPOBVHUXFGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

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